3-Bromomethyl-3-phenyl-oxetane

Descripción general

Descripción

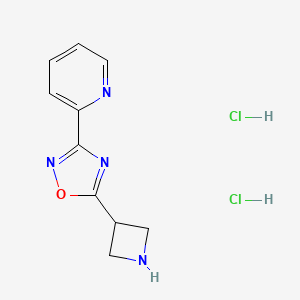

3-Bromomethyl-3-phenyl-oxetane is a research chemical used in the preparation of tetrahydrofuran/thiolane derivatives . It has a molecular formula of C5H9BrO2 and a molecular weight of 181.028 .

Synthesis Analysis

The synthesis of oxetane derivatives has seen significant advances in recent years . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another approach uses the sodium anion of an NTs-sulfoximine . The scope of oxetanes accessed through this method has been expanded to incorporate alkyl substituents .Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-3-phenyl-oxetane is available in the NIST Chemistry WebBook .Chemical Reactions Analysis

Oxetanes have been shown to undergo a variety of chemical reactions . For instance, they can be formed through epoxide opening with Trimethyloxosulfonium Ylide . They can also undergo bromination with Br2 or epoxidation with m-CPBA .Aplicaciones Científicas De Investigación

3-Bromomethyl-3-phenyl-oxetane: A Comprehensive Analysis of Scientific Research Applications

Medicinal Chemistry Enhancing Drug Properties: Oxetane rings, including those in 3-Bromomethyl-3-phenyl-oxetane, are known to improve the physicochemical properties of drugs. They can influence factors like solubility, stability, and bioavailability, making them valuable in drug design .

Synthetic Chemistry Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, which can be exploited in synthetic chemistry to create a variety of complex molecules .

Early Discovery Research Unique Chemical Collection: This compound is provided to researchers as part of unique chemical collections for early discovery research, indicating its potential for novel applications in various fields .

Clinical Trials Drug Development: Oxetane-containing drugs, possibly including derivatives of 3-Bromomethyl-3-phenyl-oxetane, have reached different phases of clinical trials, suggesting its role in the development of new therapeutic agents .

Mecanismo De Acción

The mechanism of action of oxetanes involves disrupting protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . Computational studies have shown that the oxetane moiety provides rigidification of the overall structure and acts as an H-Bond acceptor for a threonine-OH group in the binding pocket .

Safety and Hazards

Direcciones Futuras

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are increasingly being used in drug discovery, and over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Future research will likely continue to explore the potential benefits of appending an oxetane to a drug compound, as well as potential pitfalls, challenges, and future directions .

Propiedades

IUPAC Name |

3-(bromomethyl)-3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNDGQVKKXMSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromomethyl-3-phenyl-oxetane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)

![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)

![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)

![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)

methanol](/img/structure/B1377642.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)